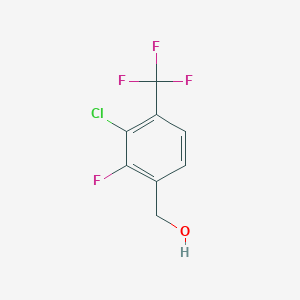

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol

Overview

Description

“3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H5ClF4O and a molecular weight of 228.57 . It is also known as CF3-Ph-CH(Cl)-CH(OH)-F.

Synthesis Analysis

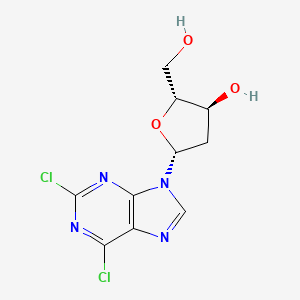

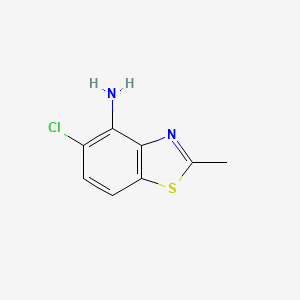

The synthesis of similar compounds involves various methods. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 . This structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for these types of compounds . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.57 and it is a solid at ambient temperature . More specific properties such as refractive index, boiling point, and density were not found in the search results.Scientific Research Applications

Pharmaceutical Intermediate

This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their biological activity and stability .

NMR Spectrum Prediction

It is utilized in predicting the Nuclear Magnetic Resonance (NMR) spectrum. The presence of fluorine atoms makes it particularly useful in 19F NMR spectroscopy, providing valuable insights into the molecular structure and environment .

Kinetic Studies of Prodrugs

The compound serves as a reagent in kinetic studies, particularly for phosphonoformate prodrugs. These studies are crucial for understanding the drug metabolism and optimizing drug design .

Synthesis of Thiooxazolidinones

It participates in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones, which are compounds with potential therapeutic applications .

C–F Bond Activation Research

The compound is involved in research on C–F bond activation within a CF3 group. This area of study is significant for developing new chemical reactions and synthesis methods .

Analgesic Drug Development

It has been used in the design and synthesis of new analgesic drugs. The trifluoromethyl group is a common feature in many pharmaceuticals due to its influence on drug properties .

Mechanism of Action

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be influenced by various factors including its molecular weight, polarity, and the presence of functional groups. For example, the trifluoromethyl group in this compound could potentially affect its lipophilicity, which in turn could influence its absorption and distribution within the body .

Environmental factors such as temperature, pH, and the presence of other substances can also affect the stability and efficacy of a compound. For instance, the storage temperature for this compound is recommended to be at ambient conditions .

properties

IUPAC Name |

[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-6-5(8(11,12)13)2-1-4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBTNLECKKJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)

![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)

![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)

![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)

![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)